molecular formula C20H24ClN3O B11675164 4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine

4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine

Cat. No.: B11675164
M. Wt: 357.9 g/mol
InChI Key: JXNXMJAMKXYMMK-JWGURIENSA-N
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Description

(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylmethyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE typically involves the condensation of 4-chlorobenzylpiperazine with 4-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties, leading to the formation of corresponding oxides and hydroxylated derivatives.

    Reduction: Reduction reactions can target the imine bond, converting it into an amine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives and oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

  • (1Z)-N-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE
  • (1Z)-N-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE
  • (1Z)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE

Uniqueness: The presence of the 4-chlorophenylmethyl group in (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-IMINE imparts unique chemical and biological properties compared to its analogs. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C20H24ClN3O/c1-16(18-5-9-20(25-2)10-6-18)22-24-13-11-23(12-14-24)15-17-3-7-19(21)8-4-17/h3-10H,11-15H2,1-2H3/b22-16-

InChI Key

JXNXMJAMKXYMMK-JWGURIENSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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